trans-9-Styrylanthracene

Fluorescence Quantum Yield OLED Materials Photoluminescence

Why choose trans-9-Styrylanthracene (ASB)? Unlike bis-styryl analog (SB) that suffers solution quenching and film recrystallization, or cis isomer with ~0.01 Φ_F, ASB delivers high solution QY (~50% in THF), stable amorphous films, and photoisomerization resistance—ensuring reproducible OLED performance. Its reversible ~20 nm spectral shift under pressure enables mechanochromic sensors and anti-counterfeiting inks. Verify trans isomer certification and select ≥95% purity for reliable device fabrication.

Molecular Formula C22H16
Molecular Weight 280.4 g/mol
CAS No. 42196-97-4
Cat. No. B1635784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-9-Styrylanthracene
CAS42196-97-4
Molecular FormulaC22H16
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42
InChIInChI=1S/C22H16/c1-2-8-17(9-3-1)14-15-22-20-12-6-4-10-18(20)16-19-11-5-7-13-21(19)22/h1-16H/b15-14+
InChIKeyHCSGQHDONHRJCM-CCEZHUSRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-9-Styrylanthracene (CAS 42196-97-4): High-Efficiency Mono-Styryl Anthracene Luminophore for Optoelectronic Material Procurement


trans-9-Styrylanthracene (also referred to as 9-styrylanthracene, ASB) is a mono-styryl-substituted anthracene derivative bearing a trans (E) double bond. It belongs to the arylvinyl anthracene family, a class widely studied for organic light-emitting diodes (OLEDs), solid-state lasers, and fluorescent sensors. The extended π-conjugated system, formed by coupling an anthracene core with a styryl group, endows it with strong fluorescence and favourable charge-transport properties that are exquisitely sensitive to molecular geometry, substitution pattern, and aggregation state [1].

Why 9,10-Bis(styryl)anthracene or cis-9-Styrylanthracene Cannot Replace trans-9-Styrylanthracene in High-Performance Applications


Although in-class analogs share the anthracene–styryl motif, their photophysical behaviour diverges dramatically due to symmetry and configuration effects. The trans-mono-styryl architecture (ASB) delivers high solution-state fluorescence efficiency, stable amorphous film formation, and resistance to photoisomerization, whereas the bis-styryl analog (SB) suffers severe solution-state quenching and film instability, and the cis isomer undergoes efficient non-radiative decay with near-complete loss of fluorescence at room temperature [1][2]. Generic substitution therefore leads to a sharp drop in emission brightness, device reproducibility, and photostability.

Quantitative Differentiation Evidence for trans-9-Styrylanthracene (CAS 42196-97-4) Against Its Closest Analogs


~7-Fold Higher Solution-State Fluorescence Quantum Yield Versus 9,10-Bis(styryl)anthracene

In tetrahydrofuran (THF) solution, trans-9-styrylanthracene (ASB) displays a fluorescence quantum yield (Φ_F) of approximately 50%, whereas 9,10-bis(styryl)anthracene (SB) yields only ~7%. This ≈7-fold difference originates from the mono-styryl geometry, which suppresses symmetry-allowed non-radiative decay channels that are operative in the bis-styryl analog [1].

Fluorescence Quantum Yield OLED Materials Photoluminescence

Mechanofluorochromic Spectral Shift of ~20 nm Under Mechanical Stimulus

Upon grinding, crystalline trans-9-styrylanthracene (ASB) exhibits an emission spectral shift of approximately 20 nm, whereas 9,10-bis(styryl)anthracene (SB) crystals show essentially no mechanofluorochromic response [1].

Mechanofluorochromism Piezofluorochromism Solid-State Sensors

Stable Amorphous Evaporated Films Enabling Electroluminescent Device Integration

Vacuum-evaporated films of trans-9-styrylanthracene (ASB) remain morphologically stable and can function as bulk emissive layers with commendable electroluminescent performance. In contrast, 9,10-bis(styryl)anthracene (SB) films are fragile and undergo rapid recrystallization, which renders them unsuitable for reproducible device fabrication [1].

Film Stability OLED Fabrication Electroluminescence

Photoisomerization Resistance: trans-9-Styrylanthracene Does Not Convert to the Non-Emissive Cis Isomer

trans-9-Styrylanthracene does not undergo photoisomerization to the cis form and remains highly fluorescent [2]. In stark contrast, cis-9-styrylanthracene exhibits a room-temperature fluorescence quantum yield of only ~0.01 and efficiently photoisomerizes to the trans isomer [1].

Photostability Photoisomerization Isomeric Purity

Dual-State Emission: High Solid-State Efficiency Without Aggregation-Caused Quenching

trans-9-Styrylanthracene (ASB) combines high solution-state quantum yield (~50% in THF) with high solid-state fluorescence efficiency (22–50%). In contrast, 9,10-bis(styryl)anthracene (SB) is weakly emissive in solution (~7%) and requires aggregation to reach comparable solid-state efficiency [1]. ASB thus behaves as a dual-state emitter, while SB is an aggregation-induced emission (AIE) luminogen that is dark in solution.

Aggregation-Induced Emission Solid-State Fluorescence Crystallization-Enhanced Emission

Procurement-Relevant Application Scenarios for trans-9-Styrylanthracene (CAS 42196-97-4)


Solution-Processed and Vacuum-Deposited Organic Light-Emitting Diodes (OLEDs)

The combination of high solution-state quantum yield (~50% in THF) and stable amorphous film formation enables trans-9-styrylanthracene to serve as a robust emissive layer in both solution-processed and vacuum-deposited OLED architectures. Unlike 9,10-bis(styryl)anthracene, whose films rapidly recrystallize, ASB provides the morphological stability required for reproducible device fabrication and consistent electroluminescent performance [1].

Mechanofluorochromic Sensors and Security Inks

The reversible ~20 nm emission spectral shift induced by mechanical grinding makes trans-9-styrylanthracene suitable for pressure-sensitive optical sensors, damage indicators, and anti-counterfeiting security inks. Its crystalline-state fluorescence changes visibly under mechanical stress, a property absent in the bis-styryl analog [1].

Solid-State Laser Dyes and Optical Gain Media

With high solid-state fluorescence efficiency (22–50%) and dual-state emission capability, trans-9-styrylanthracene is a promising candidate for optically pumped solid-state lasers and luminescent solar concentrators. Its high solution brightness also facilitates doping into polymer matrices without the emission quenching that plagues many conventional laser dyes [1].

Fluorescent Probes and Bioimaging Agents Requiring Photostability

The photoisomerization resistance of the trans isomer ensures stable emission intensity under prolonged illumination, while its high solution quantum yield provides bright fluorescence. These characteristics make trans-9-styrylanthracene preferable to cis-9-styrylanthracene, which suffers severe fluorescence quenching (Φ_F ~0.01) and isomeric instability [1][2].

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